Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A series of studies focus on the synthesis of various compounds that share structural similarities or synthetic pathways with Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate. These studies often explore novel synthetic routes or aim to improve the efficiency and selectivity of existing methods. For example, compounds synthesized from indanones and phenyl isothiocyanates exhibited promising antiproliferative activity towards human cancer cells, highlighting the importance of specific substituents in enhancing biological activity (Minegishi et al., 2015).
Biological Activities
Research into the biological applications of related compounds reveals a range of potential therapeutic benefits. For instance, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these molecules in treating cancer and inflammatory diseases (Rahmouni et al., 2016). Another study explores the transformation of 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes into pyrazolo[3,4-b]pyridines, providing insights into the chemical reactivity and potential applications of these compounds in developing new therapeutics (Stankovičová et al., 2006).
Material Science Applications
Compounds related to this compound also find applications in material science, such as the development of fluorescent whiteners for polyester fibers. This application demonstrates the versatility of benzoxazole derivatives in industrial applications beyond their biological activities (Rangnekar & Tagdiwala, 1986).
Future Directions
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Properties
IUPAC Name |
methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-18(22)17-15-8-7-12(9-16(15)24-20-17)13-10-19-21(11-13)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUQOQINOHTNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)C3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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